Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-{5-NITRO-2-[(3-PHENYLPROPYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a nitro group, a phenylpropylamino group, and a benzamido group attached to a tetrahydrobenzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-NITRO-2-[(3-PHENYLPROPYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiophene core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylpropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the benzothiophene core with 3-phenylpropylamine.
Formation of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the amine group on the benzothiophene core and a benzoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the effects of benzothiophene derivatives on various biological systems.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-NITRO-2-[(3-PHENYLPROPYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpropylamino group may facilitate binding to specific receptors or enzymes, modulating their activity. The benzamido group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID: Similar structure but lacks the benzothiophene core.
ETHYL 2-[(5-NITRO-2-PIPERIDIN-1-YLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure with a piperidinyl group instead of the phenylpropylamino group.
Uniqueness
ETHYL 2-{5-NITRO-2-[(3-PHENYLPROPYL)AMINO]BENZAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its benzothiophene core, nitro group, phenylpropylamino group, and benzamido group
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-[[5-nitro-2-(3-phenylpropylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-2-35-27(32)24-20-12-6-7-13-23(20)36-26(24)29-25(31)21-17-19(30(33)34)14-15-22(21)28-16-8-11-18-9-4-3-5-10-18/h3-5,9-10,14-15,17,28H,2,6-8,11-13,16H2,1H3,(H,29,31) |
InChI Key |
LIBAGGTUCCCXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
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